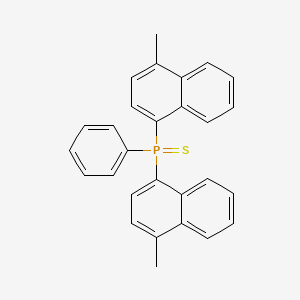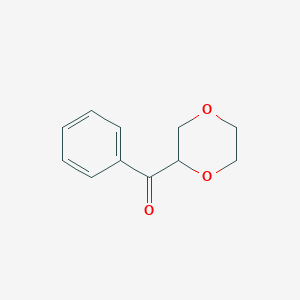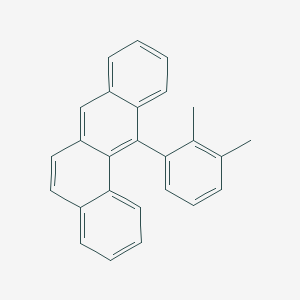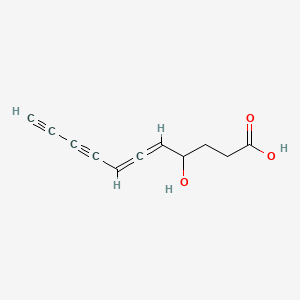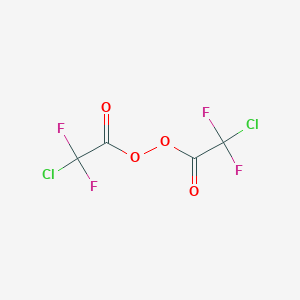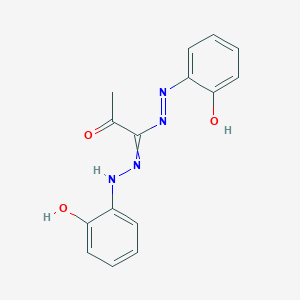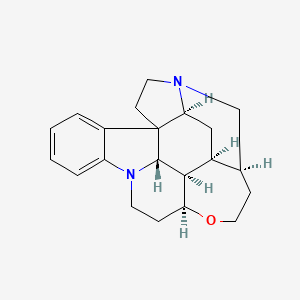![molecular formula C13H25NO3 B14743777 [1-(Dibutylamino)-1-oxopropan-2-yl] acetate CAS No. 6288-19-3](/img/structure/B14743777.png)
[1-(Dibutylamino)-1-oxopropan-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Dibutylamino)-1-oxopropan-2-yl] acetate: is an organic compound with the molecular formula C11H21NO3 It is an ester derivative of 1-(dibutylamino)-1-oxopropan-2-ol and acetic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dibutylamino)-1-oxopropan-2-yl] acetate typically involves the esterification of 1-(dibutylamino)-1-oxopropan-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: [1-(Dibutylamino)-1-oxopropan-2-yl] acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a biochemical probe in enzyme-catalyzed reactions.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and plasticizers.
作用機序
The mechanism of action of [1-(Dibutylamino)-1-oxopropan-2-yl] acetate involves its hydrolysis to release 1-(dibutylamino)-1-oxopropan-2-ol and acetic acid. This hydrolysis can be catalyzed by esterases or acidic conditions. The released 1-(dibutylamino)-1-oxopropan-2-ol can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects.
類似化合物との比較
1-(Dimethylamino)-1-oxopropan-2-yl acetate: Similar structure but with dimethylamino group instead of dibutylamino.
1-(Diethylamino)-1-oxopropan-2-yl acetate: Contains a diethylamino group instead of dibutylamino.
1-(Dipropylamino)-1-oxopropan-2-yl acetate: Features a dipropylamino group instead of dibutylamino.
Uniqueness:
- The presence of the dibutylamino group in [1-(Dibutylamino)-1-oxopropan-2-yl] acetate imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- Compared to its dimethyl, diethyl, and dipropyl analogs, the dibutyl derivative may exhibit different solubility, stability, and biological activity profiles, making it a distinct compound of interest for various applications.
特性
CAS番号 |
6288-19-3 |
|---|---|
分子式 |
C13H25NO3 |
分子量 |
243.34 g/mol |
IUPAC名 |
[1-(dibutylamino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C13H25NO3/c1-5-7-9-14(10-8-6-2)13(16)11(3)17-12(4)15/h11H,5-10H2,1-4H3 |
InChIキー |
FCKCOYRIFOWGCE-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)C(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
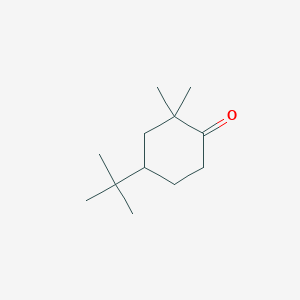
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
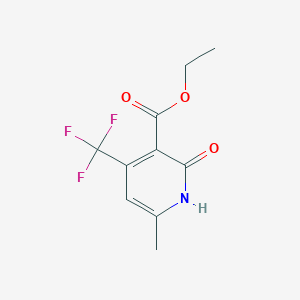
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
